4-Amino-2,2-difluoropentanedioic acid

Beschreibung

BenchChem offers high-quality 4-Amino-2,2-difluoropentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2-difluoropentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

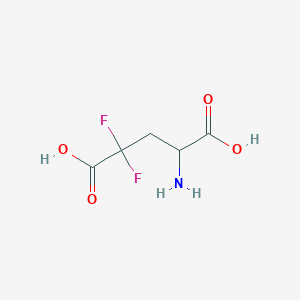

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,2-difluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRDKDQMMRICLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,2-difluoropentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid, represents a molecule of significant interest in medicinal chemistry and drug design. The introduction of a gem-difluoro moiety at the C2 position profoundly influences its stereoelectronic properties, offering unique opportunities for modulating biological activity and metabolic stability. This guide provides a comprehensive analysis of the molecular structure of 4-amino-2,2-difluoropentanedioic acid, including its synthesis, stereochemical considerations, conformational landscape, and spectroscopic signature. By synthesizing data from analogous compounds and established principles of fluorine chemistry, this document serves as an essential resource for researchers exploring the potential of this and other fluorinated amino acids in therapeutic development.

Introduction: The Rationale for Fluorination in Amino Acid Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond, can significantly alter the physicochemical and pharmacological profile of a parent compound.[1] In the context of amino acids, fluorination can induce profound changes in pKa, lipophilicity, metabolic stability, and conformational preferences.[2] 4-Amino-2,2-difluoropentanedioic acid, as a derivative of the key excitatory neurotransmitter glutamic acid, is a compelling candidate for probing and modulating glutamate receptor function. The gem-difluoro group at the C2 position is expected to significantly impact the acidity of the adjacent carboxylic acid and introduce unique conformational constraints.[1]

Molecular Structure and Stereochemistry

The fundamental structure of 4-amino-2,2-difluoropentanedioic acid is a five-carbon dicarboxylic acid backbone with an amino group at the C4 position and two fluorine atoms at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₂NO₄ | [3] |

| Molecular Weight | 183.11 g/mol | [3] |

| CAS Number | 173282-21-8 | [4] |

| SMILES | O=C(O)C(F)(F)CC(N)C(O)=O | [3] |

The presence of a chiral center at the C4 carbon, bearing the amino group, means that 4-amino-2,2-difluoropentanedioic acid can exist as two enantiomers: (S)-4-amino-2,2-difluoropentanedioic acid and (R)-4-amino-2,2-difluoropentanedioic acid. The stereochemistry at this position is critical for biological activity, as demonstrated by the stereospecificity of glutamate receptors.

Synthesis Strategies

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 4-Amino-2,2-difluoropentanedioic acid.

Key Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from the synthesis of (S)-4,4-difluoroglutamic acid and represents a viable strategy for obtaining enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid.[5]

Step 1: Formation of the Chiral Ni(II) Complex

-

A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with a source of dehydroalanine (e.g., its Schiff base with benzophenone) in the presence of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) and a base (e.g., sodium methoxide) in a suitable solvent like methanol.

-

The resulting chiral Ni(II) complex of the dehydroalanine Schiff base is isolated and purified. The choice of the chiral ligand is crucial for inducing high diastereoselectivity in the subsequent Michael addition.[5]

Step 2: Asymmetric Michael Addition

-

The chiral Ni(II) complex is dissolved in an aprotic solvent (e.g., acetonitrile).

-

Ethyl bromodifluoroacetate is added as the Michael acceptor, along with a copper catalyst (e.g., copper powder) to facilitate the reaction.

-

The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or LC-MS. The steric environment created by the chiral ligand directs the addition of the difluoroacetyl group to one face of the dehydroalanine, leading to the formation of one diastereomer in excess.[5]

Step 3: Deprotection and Hydrolysis

-

The resulting diastereomerically enriched product is isolated.

-

The protecting groups (e.g., the Schiff base and the ethyl ester) are removed under acidic conditions (e.g., hydrolysis with HCl).

-

The final product, enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid, is purified by techniques such as ion-exchange chromatography.

Structural Elucidation and Spectroscopic Analysis

The definitive characterization of the molecular structure of 4-amino-2,2-difluoropentanedioic acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons at C3 and C4. The C4 proton signal will be a multiplet due to coupling with the C3 protons and the protons of the amino group. The C3 protons will appear as a complex multiplet due to coupling with the C4 proton and the two fluorine atoms at C2.

-

¹³C NMR: The carbon spectrum will display five distinct signals. The carbon bearing the gem-difluoro group (C2) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the difluorinated center (C1 and C3) will also show coupling to the fluorine atoms (two-bond and three-bond C-F coupling, respectively), which can be complex.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool.[6] Due to the presence of a chiral center at C4, the two fluorine atoms at C2 are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals. These signals will likely appear as an AB quartet, with further coupling to the C3 protons. The chemical shifts of the fluorine atoms will be characteristic of a gem-difluoroalkyl group.[6][7]

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| ¹H (C4-H) | ~3.5 - 4.0 | Multiplet |

| ¹H (C3-H₂) | ~2.0 - 2.5 | Complex multiplet |

| ¹³C (C1, C5) | ~170 - 180 | Singlets (or small doublets due to long-range C-F coupling) |

| ¹³C (C2) | ~115 - 125 | Triplet (¹JCF) |

| ¹³C (C4) | ~50 - 60 | Singlet |

| ¹³C (C3) | ~30 - 40 | Triplet (²JCF) |

| ¹⁹F | -90 to -120 | AB quartet with further coupling to C3 protons |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The predicted monoisotopic mass is 183.03432 Da.[8] Fragmentation patterns in tandem MS (MS/MS) would show characteristic losses, such as the loss of water, carbon dioxide, and parts of the carbon backbone, which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (amine): Medium bands around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong, sharp band around 1700-1750 cm⁻¹

-

C-F stretch: Strong bands in the region of 1000-1200 cm⁻¹

Conformational Analysis and Impact of the Gem-Difluoro Group

The introduction of the gem-difluoro group at the C2 position has significant conformational implications.

Caption: Key influences of the gem-difluoro group on molecular properties.

The strong electron-withdrawing nature of the two fluorine atoms will lower the pKa of the C1 carboxylic acid, making it a stronger acid than the corresponding group in glutamic acid.[1] Furthermore, the C-F bonds introduce a dipole moment that can influence intermolecular interactions.

From a conformational standpoint, the gauche effect is a critical consideration. The preference for a gauche conformation around the C2-C3 bond, where the electronegative fluorine atoms are gauche to each other, can influence the overall shape of the molecule.[9] This, in turn, will affect how the molecule presents its pharmacophoric features (the two carboxylic acids and the amino group) to a biological target. The increased steric bulk of the CF₂ group compared to a CH₂ group will also restrict the rotational freedom of the carbon backbone.[2]

Potential Applications in Drug Development

Given its structural similarity to glutamic acid, 4-amino-2,2-difluoropentanedioic acid is a prime candidate for the development of ligands for glutamate receptors. Analogs of glutamic acid are known to have potent activity at metabotropic glutamate receptors (mGluRs).[10]

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: Modulators of glutamate receptors are of interest for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

-

Psychiatric Disorders: Glutamatergic dysfunction has been implicated in schizophrenia, depression, and anxiety.

-

Epilepsy: Targeting glutamate receptors can be a strategy for controlling seizures.

-

Pain: Glutamate is a key neurotransmitter in pain pathways.

The gem-difluoro group could offer advantages over non-fluorinated analogs, such as increased metabolic stability by blocking potential sites of oxidation, and altered receptor binding affinity and selectivity due to the unique electronic and conformational properties it imparts.

Conclusion

4-Amino-2,2-difluoropentanedioic acid is a fascinating molecule with significant potential in chemical biology and medicinal chemistry. While specific experimental data for this compound is sparse in the literature, a comprehensive understanding of its molecular structure can be built upon the well-established principles of fluorine chemistry and the study of analogous compounds. Its synthesis is achievable through modern asymmetric methodologies, and its structure can be unequivocally determined by a suite of spectroscopic techniques, with ¹⁹F NMR being particularly informative. The profound influence of the gem-difluoro group on the molecule's electronic and conformational properties makes it a valuable tool for the design of novel therapeutics targeting the glutamatergic system. Further investigation into the synthesis, biological evaluation, and structural biology of its interactions with target proteins is highly warranted.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid. Retrieved from [Link]

- Hu, J., & Zhang, X. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

- Shibuya, A., Sato, A., & Taguchi, T. (1998). Preparation of difluoro analogs of CCGs and their pharmacological evaluations. Bioorganic & Medicinal Chemistry Letters, 8(15), 1979-1984.

- A patent for a preparation method of 4-amino-2-fluorobenzoic acid. CN103980135B.

- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). The FEBS Journal.

- Bunnage, M. E., & C. D. Smith. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6335-6344.

- Fluoro-Hydroxylation of gem-Difluoroalkenes: Synthesis of 18O-labeled α-CF3 Alcohols. (2018).

- A preparation method of 2-amino-4'-fluoro-diphenyl ketone. CN107698882A.

- Asymmetric Synthesis of 4,4-(Difluoro)glutamic Acid via Chiral Ni(II)-Complexes of Dehydroalanine Schiff Bases. Effect of the Chiral Ligands Structure on the Stereochemical Outcome. (2020). The Journal of Organic Chemistry, 85(5), 3508-3517.

- Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. (2017). Organic Letters, 19(16), 4255-4258.

- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2014). Organic Letters, 16(4), 1140-1143.

- Process for producing -fluoro- -amino acids. EP2246322A1.

- Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. (2023). Molecules, 28(21), 7306.

- Conformational Analysis of 1,3-Difluorinated Alkanes. (2020). The Journal of Organic Chemistry, 85(21), 13627-13638.

- Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3. (1990). Journal of Medicinal Chemistry, 33(2), 480-490.

- A patent for (l,6-NAPHTHYRIDIN-3-YL)

- Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2020).

- Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. (1969). Journal of the American Chemical Society, 91(19), 5164-5169.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2023).

-

PubChemLite. 4-amino-2,2-difluoropentanedioic acid hydrochloride. Retrieved from [Link]

-

PubChem. 4-Amino-2-fluoropentanoic acid. Retrieved from [Link]

Sources

- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 173282-21-8|4-Amino-2,2-difluoropentanedioic acid|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. PubChemLite - 4-amino-2,2-difluoropentanedioic acid hydrochloride (C5H7F2NO4) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of difluoro analogs of CCGs and their pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2,2-difluoropentanedioic Acid: A Key Intermediate in Modern Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid that is emerging as a critical pharmaceutical intermediate. The strategic introduction of the gem-difluoro moiety at the C2 position offers unique stereoelectronic properties that can significantly enhance the pharmacological profile of active pharmaceutical ingredients (APIs). This document delves into the synthesis, physicochemical properties, and potential applications of this versatile building block, with a particular focus on its role in the development of enzyme inhibitors and other targeted therapeutics. Detailed synthetic protocols, though not yet publicly available in exhaustive detail for this specific molecule, are discussed in the context of established methodologies for analogous compounds. This guide aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated pharmaceuticals.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] 4-Amino-2,2-difluoropentanedioic acid, as a difluorinated analog of glutamic acid, is a prime example of a building block designed to leverage these advantages. Its structural similarity to a key excitatory amino acid suggests its potential as a modulator of glutamate-mediated pathways and as a scaffold for enzyme inhibitors targeting glutamate-binding sites.

Physicochemical Properties and Structural Features

4-Amino-2,2-difluoropentanedioic acid (CAS RN: 173282-21-8) is a non-proteinogenic amino acid with a molecular formula of C₅H₇F₂NO₄ and a molecular weight of 183.11 g/mol .[2] The presence of the gem-difluoro group at the α-position to one of the carboxylic acid groups significantly alters the electronic properties of the molecule compared to its non-fluorinated parent, glutamic acid.

| Property | Value | Source |

| IUPAC Name | 4-amino-2,2-difluoropentanedioic acid | [3] |

| CAS Number | 173282-21-8 | [3] |

| Molecular Formula | C₅H₇F₂NO₄ | [2] |

| Molecular Weight | 183.11 g/mol | [2] |

| InChI Key | LLRDKDQMMRICLM-UHFFFAOYSA-N | [3] |

| SMILES | C(C(C(=O)O)N)C(C(=O)O)(F)F | [3] |

The strategic placement of the two fluorine atoms is expected to lower the pKa of the adjacent carboxylic acid, potentially influencing its interaction with biological targets. Furthermore, the C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Synthesis Strategies: Pathways to a Versatile Intermediate

While a definitive, publicly available, step-by-step synthesis protocol for 4-Amino-2,2-difluoropentanedioic acid is not readily found in the literature, its structural relationship to γ-fluorinated glutamic acid analogs allows for the extrapolation of viable synthetic routes.[4] The synthesis of racemic 4,4-difluoroglutamic acid has been achieved via a nitroaldol reaction, and asymmetric routes have been developed to obtain the L-enantiomer.[5]

One of the most promising approaches for the asymmetric synthesis of the closely related (2S)-4,4-difluoroglutamic acid involves the electrophilic fluorination of a pyroglutamic acid derivative. This strategy provides excellent stereocontrol and is a key technology for accessing optically pure fluorinated amino acids.

Conceptual Asymmetric Synthesis Workflow

The following diagram illustrates a plausible, high-level workflow for the asymmetric synthesis of 4-Amino-2,2-difluoropentanedioic acid, drawing inspiration from established methods for similar compounds.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 4-Amino-2,2-difluoropentanedioic acid, based on the synthesis of (2S)-4,4-difluoroglutamic acid from a bicyclic lactam derived from (L)-glutamic acid.

Step 1: Preparation of the Bicyclic Lactam Intermediate

-

Protection and Cyclization of L-Glutamic Acid: L-Glutamic acid is first converted to its corresponding pyroglutamic acid derivative. The amino and carboxylic acid functionalities are then protected to form a rigid bicyclic lactam system. This rigid structure is crucial for controlling the stereochemistry of the subsequent fluorination step.

Step 2: Diastereoselective Difluorination

-

Enolate Formation: The bicyclic lactam is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

-

Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). This reaction is typically highly diastereoselective due to the steric hindrance imposed by the bicyclic system. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrolysis to 4-Amino-2,2-difluoropentanedioic acid

-

Ring Opening and Deprotection: The difluorinated bicyclic lactam is subjected to acidic or basic hydrolysis to open the lactam ring and remove the protecting groups. For example, treatment with a strong acid like hydrochloric acid at elevated temperatures would hydrolyze the amide and any ester protecting groups.

-

Isolation of the Final Product: After hydrolysis, the reaction mixture is neutralized, and the desired 4-Amino-2,2-difluoropentanedioic acid can be isolated by crystallization or ion-exchange chromatography.

Self-Validation: Each step of this proposed synthesis includes standard purification and characterization techniques (e.g., column chromatography, NMR, MS) to ensure the identity and purity of the intermediates and the final product. The stereochemical integrity would be confirmed using chiral chromatography or by derivatization with a chiral auxiliary followed by NMR analysis.

Spectroscopic Characterization (Anticipated Data)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons due to coupling with each other and with the fluorine atoms. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid groups.

-

¹³C NMR: The carbon spectrum will be characterized by the C-F coupling constants. The carbon bearing the two fluorine atoms will appear as a triplet. The chemical shifts of the carbonyl carbons are expected to be in the typical range for carboxylic acids (around 170-180 ppm).[6][7]

-

¹⁹F NMR: The fluorine NMR spectrum is the most informative for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a gem-difluoro alkyl group.[1]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 184.04. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and ammonia.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[8] A strong C=O stretching absorption will be present around 1700-1750 cm⁻¹.[4] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Pharmaceutical R&D

4-Amino-2,2-difluoropentanedioic acid is a valuable intermediate for the synthesis of a wide range of pharmaceutical candidates. Its structural analogy to glutamic acid makes it a particularly attractive building block for targeting enzymes and receptors that interact with this key neurotransmitter.

Enzyme Inhibitors

The difluorinated scaffold can be incorporated into molecules designed to inhibit enzymes such as:

-

Glutamate-utilizing enzymes: The altered electronics and steric profile can lead to potent and selective inhibition.

-

Proteases: The amino acid backbone can be integrated into peptidomimetic inhibitors.

-

Kinases: The functional groups allow for derivatization to create targeted kinase inhibitors.

The enhanced metabolic stability imparted by the gem-difluoro group is a significant advantage in designing long-acting enzyme inhibitors.

Neurological Drug Candidates

Given its relationship to glutamic acid, derivatives of 4-Amino-2,2-difluoropentanedioic acid are being explored for the treatment of neurological disorders where glutamate signaling is dysregulated. The difluoro modification can fine-tune the binding affinity and selectivity for different glutamate receptor subtypes.

Peptide and Peptidomimetic Synthesis

The amino and carboxylic acid functionalities of this molecule make it an ideal building block for solid-phase and solution-phase peptide synthesis.[9] Its incorporation into peptides can introduce conformational constraints and enhance resistance to proteolytic degradation.

Handling, Storage, and Safety

Conclusion

4-Amino-2,2-difluoropentanedioic acid represents a valuable and versatile building block for the pharmaceutical industry. Its unique structural and electronic properties, conferred by the gem-difluoro group, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. While detailed synthetic and characterization data are still emerging, the foundational knowledge of fluorinated amino acid chemistry provides a clear path for its synthesis and application. As the demand for more effective and metabolically robust drugs continues to grow, the importance of specialized intermediates like 4-Amino-2,2-difluoropentanedioic acid in the drug discovery and development pipeline is set to increase.

References

-

Journal of Fluorine Chemistry, 266, 110084. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

-

PubMed Central. Enzymatic synthesis of fluorinated compounds. (2021). [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). [Link]

-

PubChem. 4-Amino-2-fluoropentanoic acid. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

PubMed. Gamma-fluorinated Analogues of Glutamic Acid and Glutamine. [Link]

-

ResearchGate. Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. [Link]

-

ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,... [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). [Link]

-

PubMed Central. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). [Link]

-

Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

-

Royal Society of Chemistry. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). [Link]

-

PubChem. 4-Fluoro-l-glutamic acid. [Link]

-

Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

-

Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). [Link]

-

FLORE. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

-

Oldfield Group Website. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

-

MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. [Link]

-

ResearchGate. Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. [Link]

-

Fluorine NMR. [Link]

- Google Patents.

-

IR: carboxylic acids. [Link]

-

ResearchGate. Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... [Link]

-

PubMed. The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]

-

Montclair State University Digital Commons. Electrophilic Fluorination of Pyroglutamic Acid Derivatives: Application of Substrate-Dependent Reactivity and Diastereoselectivity to the Synthesis of Optically Active 4-Fluoroglutamic Acids. (2001). [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. (2022). [Link]

-

PubMed Central. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

-

ACS Publications. Mechanism of Enzymatic Fluorination in Streptomyces cattleya. [Link]

-

ResearchGate. 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_C2). (2016). [Link]

-

PubMed Central. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gamma-fluorinated analogues of glutamic acid and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of a Novel Amino Acid: A Technical Guide to 4-Amino-2,2-difluoropentanedioic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for fine-tuning pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. Within this paradigm, fluorinated amino acids represent a particularly compelling class of building blocks for novel therapeutics. This guide delves into the discovery and history of a specific, yet sparsely documented molecule: 4-Amino-2,2-difluoropentanedioic acid .

While a definitive, singular "discovery" paper for this exact molecule remains elusive in the public domain, its existence and potential significance can be understood within the broader historical and scientific context of the development of gem-difluorinated amino acids. This document, therefore, aims to provide a comprehensive technical overview, including a plausible synthetic pathway based on established methodologies for analogous compounds, and to explore its potential applications in drug discovery.

I. The Rise of Fluorinated Amino Acids: A Historical Perspective

The journey into the world of fluorinated amino acids is a story of increasing sophistication in chemical synthesis and a deepening understanding of biochemical interactions. The introduction of fluorine into amino acid scaffolds has been a game-changer for peptide and small molecule drug design. Early research in this area was driven by the desire to create enzyme inhibitors and metabolic probes. The rationale is elegantly simple: replacing hydrogen with fluorine, a bioisostere, can introduce significant electronic perturbations without a drastic change in steric bulk.

The development of gem-difluoro compounds, where two fluorine atoms are attached to the same carbon, marked a significant advancement. This structural motif imparts a unique combination of stability and electronic effects, making it a valuable addition to the medicinal chemist's toolbox. The synthesis of such compounds, however, presents unique challenges, often requiring specialized fluorinating reagents and multi-step reaction sequences.

II. Physicochemical Properties of 4-Amino-2,2-difluoropentanedioic Acid

A foundational understanding of a molecule begins with its fundamental properties. Below is a summary of the key physicochemical data for 4-Amino-2,2-difluoropentanedioic acid.

| Property | Value | Source |

| Molecular Formula | C5H7F2NO4 | PubChem |

| Molecular Weight | 183.11 g/mol | PubChem |

| CAS Number | 173282-21-8 | J&K Scientific[1] |

| IUPAC Name | 4-amino-2,2-difluoropentanedioic acid | J&K Scientific[1] |

| Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)(F)F | J&K Scientific[1] |

| InChI Key | LLRDKDQMMRICLM-UHFFFAOYSA-N | J&K Scientific[1] |

III. A Plausible Synthetic Trajectory: De Novo Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

In the absence of a directly published synthesis, we can logically construct a viable synthetic route based on established methodologies for the preparation of structurally related gem-difluoro amino acids. The following proposed pathway leverages common starting materials and well-documented transformations in fluorine chemistry.

Experimental Workflow: A Step-by-Step Protocol

The proposed synthesis is a multi-step process commencing from a readily available starting material, diethyl 2-oxoglutaconate.

Caption: Proposed synthetic workflow for 4-Amino-2,2-difluoropentanedioic acid.

Step 1: Michael Addition

-

Protocol: To a solution of sodium ethoxide (NaOEt) in ethanol, diethyl malonate is added dropwise at 0°C. After stirring for 30 minutes, diethyl 2-oxoglutaconate is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Causality: This is a classic Michael addition reaction, a conjugate addition of a nucleophile (the enolate of diethyl malonate) to an α,β-unsaturated carbonyl compound. This step efficiently constructs the carbon skeleton of the target molecule.

Step 2: Krapcho Decarboxylation

-

Protocol: The product from Step 1 is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, with lithium chloride (LiCl) added as a catalyst. The mixture is heated to reflux (around 150-160°C) until the evolution of CO2 ceases.

-

Causality: The Krapcho decarboxylation is a reliable method for the removal of an ester group, specifically a malonic ester, in the presence of other esters. The chloride ion facilitates the nucleophilic attack on the ethyl group, leading to the loss of an ethyl group and subsequent decarboxylation.

Step 3: Geminal Difluorination

-

Protocol: The resulting keto-diester is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to -78°C. A fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor is added dropwise. The reaction is slowly warmed to room temperature.

-

Causality: This is a crucial step to introduce the gem-difluoro moiety. These reagents are nucleophilic fluorinating agents that react with the ketone to form a difluoromethylene group. The choice of reagent can influence the yield and safety of the reaction.

Step 4: Regioselective Amination

-

Protocol: The difluorinated diester is treated with a strong base like sodium hydride (NaH) to generate an enolate. This is followed by the addition of an electrophilic bromine source like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position. Subsequent treatment with sodium azide (NaN3) leads to the displacement of the bromide to form an azide.

-

Causality: This three-part sequence is a common strategy for introducing an amino group precursor. The initial bromination activates the α-position, which is then susceptible to nucleophilic attack by the azide ion.

Step 5: Reduction of the Azide

-

Protocol: The azido-diester is dissolved in a solvent like methanol or ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

Causality: The azide group is cleanly and efficiently reduced to a primary amine under these conditions, yielding the amino-diester precursor.

Step 6: Hydrolysis

-

Protocol: The final diester is treated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and heated to reflux.

-

Causality: Acid-catalyzed hydrolysis cleaves both ester groups to the corresponding carboxylic acids, yielding the final product, 4-Amino-2,2-difluoropentanedioic acid.

IV. Potential Applications and Significance in Drug Discovery

While specific applications of 4-Amino-2,2-difluoropentanedioic acid are not extensively documented, its structure suggests several promising avenues for research and development:

-

Enzyme Inhibition: The gem-difluoro group can mimic the tetrahedral transition state of certain enzymatic reactions, making it a potential inhibitor. For instance, it could be explored as an inhibitor of enzymes involved in amino acid metabolism.

-

Neurotransmitter Analogs: Given its structural similarity to glutamate, a major excitatory neurotransmitter, this compound could be investigated for its potential to interact with glutamate receptors. The fluorine atoms would likely alter its binding affinity and selectivity.

-

Peptide Modification: Incorporation of this non-natural amino acid into peptides could enhance their metabolic stability and modulate their conformational properties. The gem-difluoro group can influence the local electronic environment and hydrogen bonding capabilities of the peptide backbone.

-

Asymmetric Synthesis: The molecule itself can serve as a chiral building block for the synthesis of more complex fluorinated molecules.

V. Future Directions and Concluding Remarks

The exploration of 4-Amino-2,2-difluoropentanedioic acid is emblematic of the broader quest in medicinal chemistry to expand the chemical space of drug-like molecules. While its own history is yet to be fully written, the principles guiding its potential synthesis and application are well-established. The proposed synthetic route provides a logical and experimentally feasible approach for its preparation, opening the door for its evaluation in various biological systems. Further research into this and similar fluorinated amino acids will undoubtedly contribute to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

J&K Scientific. 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8. [Link]

Sources

A Technical Guide to Sourcing and Quality Assessment of 4-Amino-2,2-difluoropentanedioic Acid for Pharmaceutical Research

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Amino-2,2-difluoropentanedioic acid (CAS No. 173282-21-8), a critical fluorinated amino acid analog used as a building block in medicinal chemistry. The incorporation of fluorine atoms into amino acid structures is a key strategy for modulating the pharmacological properties of peptides and small molecules, including metabolic stability, binding affinity, and conformation.[1][2] This guide details commercially available sources, provides essential chemical and physical properties, outlines a robust workflow for quality verification of incoming materials, and summarizes best practices for safe handling and storage. The objective is to equip researchers with the necessary information to confidently source and utilize high-quality 4-Amino-2,2-difluoropentanedioic acid in their drug discovery and development programs.

Introduction and Chemical Identity

4-Amino-2,2-difluoropentanedioic acid is a non-proteinogenic amino acid that serves as a valuable synthetic intermediate.[3] Its structure, featuring a gem-difluoro group adjacent to a carboxylic acid, introduces unique stereoelectronic properties that are highly sought after in modern drug design. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable interactions with biological targets.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 173282-21-8 .[4][5] Researchers should always use this number when searching databases and communicating with suppliers to avoid ambiguity with similarly named compounds.

Key Chemical Identifiers:

-

IUPAC Name: 4-amino-2,2-difluoropentanedioic acid[4]

-

Molecular Formula: C₅H₇F₂NO₄[5]

-

Molecular Weight: 183.11 g/mol [5]

-

SMILES: C(C(C(=O)O)N)C(C(=O)O)(F)F[4]

-

InChI Key: LLRDKDQMMRICLM-UHFFFAOYSA-N[4]

Commercial Sourcing and Supplier Overview

Procuring high-purity chemical reagents is a foundational step for reproducible and reliable research. Several chemical suppliers specialize in providing building blocks for research and development, including 4-Amino-2,2-difluoropentanedioic acid. The following table summarizes prominent commercial suppliers. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and specifications.

| Supplier | Product Number (Example) | Stated Purity (Typical) | Notes |

| ChemScene | CS-0089396 | ≥95% | Provides basic chemical information and serves the research chemicals market.[5] |

| J&K Scientific | TS246CS-0089396 | Not specified; CoA required | A global supplier of research chemicals and lab consumables.[4] |

| BLD Pharmatech | BD00784307 | Not specified; CoA required | Offers a range of building blocks for pharmaceutical and biotech companies. |

| American Elements | - | Can be produced to various grades | Specializes in advanced materials and can produce materials to customer specifications.[6] |

Note: Availability, product numbers, and specifications are subject to change. Always verify directly with the supplier.

Quality Control and Incoming Material Verification

Upon receipt of 4-Amino-2,2-difluoropentanedioic acid, it is imperative to perform an independent quality assessment to validate the supplier's Certificate of Analysis and ensure the material is suitable for its intended use. Failure to do so can compromise experimental outcomes, leading to wasted resources and time.

Verification Workflow

The following diagram outlines a standard workflow for the quality verification of a new chemical batch. This systematic process ensures that all critical checks are performed before the material is released for use in sensitive experiments.

Caption: A logical workflow for verifying the quality of incoming chemical reagents.

Recommended Analytical Protocol: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for assessing the purity of non-volatile organic compounds like amino acids.[7]

Objective: To determine the purity of 4-Amino-2,2-difluoropentanedioic acid by separating it from potential impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., Water/Acetonitrile 50:50 mixture) to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. Perform a serial dilution if necessary to achieve a concentration suitable for the detector's linear range.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (or scan for optimal wavelength, as the compound lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to the product.

-

Purity is reported as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

-

The result should be compared against the specification listed on the supplier's CoA.

-

Handling, Storage, and Safety

As a laboratory chemical, 4-Amino-2,2-difluoropentanedioic acid must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained directly from the supplier, general handling procedures for non-volatile amino acid powders apply.

Personal Protective Equipment (PPE)

When handling the solid material, the following PPE should be worn:

-

Eye Protection: Safety glasses with side shields or goggles.[8]

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves.[8]

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., N95) or handle within a fume hood or ventilated enclosure.[8][9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Temperature: Store in a cool, dry place.[10][11] Some suppliers may recommend refrigerated storage (2 - 8 °C).[9]

-

Atmosphere: Keep the container tightly closed to protect from moisture and air.[9][11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Spills and Disposal

-

Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10] Do not allow it to enter the sewer system.

Applications in Drug Discovery

4-Amino-2,2-difluoropentanedioic acid is primarily used as a specialized building block in organic synthesis. Its difluoro-glutaric acid scaffold is analogous to glutamate, suggesting its potential use in creating enzyme inhibitors or modulators for targets involved in glutamate signaling. The fluorinated nature of the molecule makes it a valuable component for creating novel peptide and small molecule drug candidates with potentially enhanced properties.[2]

The general role of such a building block in a drug discovery program is illustrated below.

Caption: Use of the title compound as a key starting material in a drug discovery cascade.

Conclusion

4-Amino-2,2-difluoropentanedioic acid (CAS No. 173282-21-8) is a valuable, commercially available reagent for medicinal chemistry and drug development. Successful integration of this building block into a research program depends on careful supplier selection, rigorous incoming quality control, and adherence to safe laboratory practices. By implementing the workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

-

PubMed. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. [Link]

-

ResearchGate. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubMed. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]

-

Scribd. HACH LANGE Amino Acid F Reagent Solution (2386442). [Link]

-

RSC Publishing. Synthesis and applications of symmetric amino acid derivatives. [Link]

-

PubChem. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915. [Link]

-

Chemical Register. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. [Link]

-

NIH National Library of Medicine. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

AMERICAN ELEMENTS. 4-Amino-2,3-difluorobenzoic acid | CAS 194804-85-8. [Link]

Sources

- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of symmetric amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Amino-2,2-difluoropentanedioic Acid in Medicinal Chemistry

Introduction: The Strategic Incorporation of Fluorine in Amino Acid-Based Drug Discovery

In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules has become a cornerstone strategy for optimizing drug candidates.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group is particularly noteworthy. This modification can act as a bioisostere for a carbonyl group, modulate the acidity of adjacent functional groups, and enhance membrane permeability, thereby improving oral bioavailability.[3][4]

This guide focuses on 4-Amino-2,2-difluoropentanedioic acid , a structurally intriguing molecule that merges the functionalities of an amino acid with the advantageous properties of a gem-difluoro modification. While specific literature on the direct medicinal chemistry applications of this compound is nascent, its structural analogy to glutamate suggests significant potential as a modulator of excitatory amino acid pathways, which are pivotal in numerous neurological processes and disease states.[5][6] These notes will, therefore, provide a comprehensive overview of the compound's profile, hypothesize its applications based on established principles of medicinal chemistry, and present detailed protocols for its synthesis and biological evaluation.

Compound Profile: 4-Amino-2,2-difluoropentanedioic Acid

| Property | Value | Source |

| CAS Number | 173282-21-8 | [7] |

| Molecular Formula | C5H7F2NO4 | [7] |

| Molecular Weight | 183.11 g/mol | [7] |

| SMILES | NC(C(O)=O)CC(F)(C(O)=O)F | [7] |

| Physical Form | Solid | |

| Purity | ≥95% | [7] |

Hypothesized Medicinal Chemistry Applications

Given its structural similarity to glutamic acid, 4-Amino-2,2-difluoropentanedioic acid is a compelling candidate for the modulation of glutamate receptors and related enzymes.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes.[5] Dysregulation of glutamate signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, schizophrenia, and chronic pain.

-

NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism in excitotoxicity, a process that contributes to neuronal damage in stroke and neurodegenerative diseases.[8][9] The introduction of the electron-withdrawing gem-difluoro group at the alpha-position to one of the carboxylic acids in the pentanedioic acid backbone could significantly alter the compound's binding affinity and selectivity for different glutamate receptor subtypes. It is hypothesized that 4-Amino-2,2-difluoropentanedioic acid could act as a competitive or non-competitive antagonist at the NMDA receptor, thereby offering a neuroprotective effect.

-

AMPA and Kainate Receptor Modulation: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors mediate fast excitatory neurotransmission.[6] Analogs of willardiine, another amino acid derivative, have been shown to act as antagonists at these receptors.[10] It is plausible that 4-Amino-2,2-difluoropentanedioic acid could exhibit modulatory activity at these sites, potentially leading to applications in conditions characterized by excessive neuronal excitation.

Inhibition of Glutamate Carboxypeptidase II (GCPII)

Glutamate carboxypeptidase II (GCPII) is a membrane-bound enzyme that cleaves N-acetylaspartylglutamate (NAAG) to produce N-acetylaspartate and glutamate. Inhibition of GCPII is a therapeutic strategy aimed at reducing glutamate levels in the synapse and has been explored for the treatment of neuropathic pain, traumatic brain injury, and substance abuse disorders. Several inhibitors of GCPII are based on a pentanedioic acid scaffold.[1] The introduction of the gem-difluoro group in 4-Amino-2,2-difluoropentanedioic acid could enhance its binding to the active site of GCPII, making it a potent and selective inhibitor.

Protocols

Proposed Synthesis of 4-Amino-2,2-difluoropentanedioic Acid

Caption: Proposed synthetic pathway for 4-Amino-2,2-difluoropentanedioic acid.

Step-by-Step Protocol:

-

Alkylation of Diethyl Acetamidomalonate:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add diethyl acetamidomalonate (1.0 equivalent) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add ethyl bromodifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated product.

-

Purify the product by column chromatography on silica gel.

-

-

Hydrolysis and Decarboxylation:

-

Suspend the purified alkylated product in 6 M hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis of the esters and the amide is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the hydrochloric acid.

-

The resulting solid is the hydrochloride salt of 4-Amino-2,2-difluoropentanedioic acid.

-

The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to its isoelectric point with a suitable base (e.g., pyridine), leading to precipitation.

-

Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum.

-

Rationale: The amidomalonate synthesis is a robust and well-established method for the preparation of α-amino acids.[11] The use of a strong acid for the final hydrolysis and decarboxylation step is a standard procedure to deprotect the amino group and hydrolyze the ester functionalities.

Protocol for Biological Evaluation: In Vitro Calcium Imaging Assay for Glutamate Receptor Activity

This protocol describes a method to assess the agonist or antagonist activity of 4-Amino-2,2-difluoropentanedioic acid at a specific glutamate receptor subtype (e.g., NMDA receptor) expressed in a host cell line (e.g., HEK293 cells).

Caption: Workflow for a calcium imaging assay to evaluate glutamate receptor activity.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the desired glutamate receptor subtype (e.g., GluN1/GluN2A subunits of the NMDA receptor) in appropriate media.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and wash once with the salt solution.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Baseline Fluorescence Measurement:

-

Wash the cells twice with the salt solution to remove excess dye.

-

Add fresh salt solution to each well. For NMDA receptor assays, this solution should be magnesium-free.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity (Excitation ~485 nm, Emission ~520 nm).

-

-

Compound Addition and Measurement:

-

For Antagonist Assay: Add varying concentrations of 4-Amino-2,2-difluoropentanedioic acid to the wells and incubate for a predetermined time (e.g., 10-20 minutes). Subsequently, add a known agonist (e.g., a mixture of glutamate and glycine for NMDA receptors) at a concentration that elicits a submaximal response (e.g., EC80).

-

For Agonist Assay: Add varying concentrations of 4-Amino-2,2-difluoropentanedioic acid directly to the wells.

-

Immediately after the final addition, continuously measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of a positive control (a known agonist) and a negative control (buffer only).

-

For antagonist activity, plot the percentage of inhibition against the concentration of 4-Amino-2,2-difluoropentanedioic acid and fit the data to a dose-response curve to determine the IC50 value.

-

For agonist activity, plot the percentage of activation against the concentration of the compound to determine the EC50 value.

-

Rationale: This cell-based assay provides a functional readout of receptor activity by measuring changes in intracellular calcium, a key second messenger in glutamate receptor signaling.[6] It is a high-throughput and sensitive method for characterizing the pharmacological profile of novel compounds.

Conclusion and Future Directions

4-Amino-2,2-difluoropentanedioic acid represents a novel chemical entity with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest a strong likelihood of interaction with key targets in the central nervous system, particularly those involved in glutamate signaling. The protocols outlined in these notes provide a robust framework for the synthesis and biological evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential. Further investigations should focus on elucidating its specific receptor subtype selectivity, in vivo efficacy in animal models of neurological disorders, and detailed pharmacokinetic and toxicological profiling.

References

-

Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. PMC - PubMed Central. [Link]

-

Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives. PubMed. [Link]

-

Glutamate Receptors. Neuroscience - NCBI Bookshelf. [Link]

-

Preparation of difluoro analogs of CCGs and their pharmacological evaluations. PubMed. [Link]

-

α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. ACS Publications. [Link]

-

Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Glutamate receptor. Wikipedia. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

-

Gamma-fluorinated Analogues of Glutamic Acid and Glutamine. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid. MDPI. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. [Link]

-

Synthesis and biological evaluation of hydroxamate-Based inhibitors of glutamate carboxypeptidase II. PubMed. [Link]

-

Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

Sources

- 1. Synthesis and biological evaluation of hydroxamate-Based inhibitors of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. youtube.com [youtube.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Quantitative Analysis of 4-Amino-2,2-difluoropentanedioic Acid

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Amino-2,2-difluoropentanedioic acid, a molecule of interest in pharmaceutical and metabolic research. Due to its unique chemical structure, featuring two fluorine atoms at the C2 position, a primary amine, and two carboxylic acid groups, this analyte presents specific challenges for accurate and robust quantification. This application note details two primary analytical methodologies: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The rationale for method selection, detailed step-by-step protocols, and validation considerations are provided to guide researchers, scientists, and drug development professionals in establishing reliable quantitative assays.

Introduction: The Analytical Challenge

4-Amino-2,2-difluoropentanedioic acid is a polar, non-volatile molecule, making it a challenging analyte for traditional reversed-phase liquid chromatography. The presence of the gem-difluoro group significantly alters the electronic properties and potential fragmentation patterns in mass spectrometry compared to its non-fluorinated analogs.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This guide provides a framework for developing and validating robust analytical methods tailored to the specific properties of this compound.

Physicochemical Properties of 4-Amino-2,2-difluoropentanedioic acid

-

Molecular Formula: C₅H₇F₂NO₄[2]

-

Molecular Weight: 183.11 g/mol

-

Structure:

-

Key Features:

-

High Polarity: The two carboxylic acid groups and the primary amine confer high water solubility.

-

Zwitterionic Nature: Exists as a zwitterion over a wide pH range.[3]

-

Gem-Difluoro Group: Influences acidity of the adjacent carboxylic acid and provides a unique isotopic signature for mass spectrometry.

-

Recommended Analytical Strategy: HILIC-MS/MS

For direct analysis of this polar compound without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention of highly polar analytes.[7][8] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification in complex biological matrices.

HILIC-MS/MS Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-Amino-2,2-difluoropentanedioic acid using HILIC-MS/MS.

Caption: HILIC-MS/MS workflow for 4-Amino-2,2-difluoropentanedioic acid quantification.

Detailed HILIC-MS/MS Protocol

Sample Preparation:

-

Matrix Spiking: Spike blank biological matrix with known concentrations of 4-Amino-2,2-difluoropentanedioic acid standard to prepare calibration standards and quality control (QC) samples.

-

Protein Precipitation: To 100 µL of sample, standard, or QC, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water with 0.1% formic acid).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 90% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 90% B in 0.5 min, re-equilibrate for 2.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | To be determined by infusion of a standard solution. Predicted precursor ion [M+H]⁺: m/z 184.0. Product ions will likely result from neutral losses of H₂O, CO, and COOH. |

Alternative Analytical Strategy: GC-MS with Derivatization

Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable.[9] Due to its polar nature, 4-Amino-2,2-difluoropentanedioic acid must be derivatized prior to GC-MS analysis. Derivatization masks the polar functional groups, increasing volatility and improving chromatographic peak shape.[9] Silylation is a common and effective derivatization technique for amino acids.[9]

GC-MS Derivatization and Analysis Workflow

Caption: GC-MS workflow for 4-Amino-2,2-difluoropentanedioic acid quantification.

Detailed GC-MS Protocol

Sample Preparation and Derivatization:

-

Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.

-

Drying: Aliquots of the sample, calibration standards, and QCs are evaporated to complete dryness under nitrogen. It is critical to remove all moisture as it can interfere with the silylation reaction.

-

Derivatization: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile to the dried residue.[9]

-

Reaction: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the amino and carboxylic acid groups.

GC-MS Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte. |

Method Validation

A rigorous validation of the chosen analytical method is essential to ensure reliable and reproducible data.[10] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[10][11][12][13][14][15][16][17]

Key Validation Parameters:

| Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte in at least six different blank matrix lots.[17] |

| Accuracy & Precision | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should not exceed 15% (20% for LLOQ).[10] |

| Calibration Curve | A minimum of five non-zero standards. A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (80-120%) and precision (≤20% CV).[10] |

| Recovery | Consistent and reproducible extraction recovery across the concentration range. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. |

Conclusion

The quantification of 4-Amino-2,2-difluoropentanedioic acid can be successfully achieved using either HILIC-MS/MS or GC-MS with derivatization. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. HILIC-MS/MS offers a direct and highly sensitive approach, while GC-MS provides a robust alternative, particularly when dealing with less complex matrices. In all cases, a thorough method validation is paramount to ensure the generation of high-quality, reliable data for research and development applications.

References

-

Strittmatter, L., et al. (2018). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Inherited Metabolic Disease, 41(4), 631-640. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders. Retrieved from [Link]

-

Dettmer, K., et al. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 203-222. Retrieved from [Link]

-

Gu, H., et al. (2016). Targeted Quantification of Amino Acids by Dansylation. Methods in Molecular Biology, 1417, 109-120. Retrieved from [Link]

-

Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 90-98. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

bioRxiv. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

- Google Patents. (n.d.). EP3067692B1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms).

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

MDPI. (2020). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

-

Journal of Drug Metabolism and Toxicology. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

-

MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-fluoropentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

-

ScienceDirect. (n.d.). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

PubMed. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Retrieved from [Link]

-